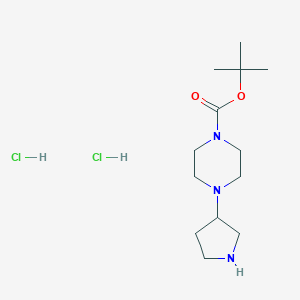
3-Amino-L-alanine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-L-alanine dihydrochloride is a derivative of the amino acid alanine, characterized by the presence of an amino group at the third carbon position. This compound is often used in biochemical research due to its structural similarity to other biologically significant amino acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Amino-L-alanine dihydrochloride can be synthesized through various methods. One common approach involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis and decarboxylation yield the desired amino acid .
Industrial Production Methods: Industrial production often employs microbial fermentation techniques using genetically engineered strains of bacteria such as Corynebacterium glutamicum. These strains are optimized to produce high yields of L-alanine, which can then be converted to this compound through subsequent chemical modifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-L-alanine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group into a nitro group.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Simpler amines.
Substitution: Various substituted amino acids depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-L-alanine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential neurotoxic effects and its role in neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 3-Amino-L-alanine dihydrochloride involves its incorporation into proteins and peptides, potentially disrupting normal cellular functions. It can mimic other amino acids, leading to misincorporation into proteins, which may result in dysfunctional proteins and cellular toxicity .
Comparaison Avec Des Composés Similaires
β-N-Methylamino-L-alanine (BMAA): A neurotoxic amino acid produced by cyanobacteria, structurally similar to 3-Amino-L-alanine.
2,4-Diaminobutyric acid (DAB): Another amino acid with similar properties and potential neurotoxic effects.
N-(2-Aminoethyl)glycine (AEG): Shares structural similarities and is studied for its biological effects.
Uniqueness: 3-Amino-L-alanine dihydrochloride is unique due to its specific structural configuration and its ability to be used as a versatile building block in synthetic chemistry. Its potential neurotoxic effects also make it a compound of interest in medical research .
Propriétés
IUPAC Name |
(2R)-2,3-diaminopropanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.2ClH/c4-1-2(5)3(6)7;;/h2H,1,4-5H2,(H,6,7);2*1H/t2-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEJBZICQABABM-YBBRRFGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178734.png)



![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid](/img/structure/B8178749.png)



![Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate](/img/structure/B8178797.png)




